molecular formula C8H12O4 B175830 Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate CAS No. 141419-94-5

Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate

Cat. No. B175830
Key on ui cas rn: 141419-94-5
M. Wt: 172.18 g/mol
InChI Key: ZUJSLBBFQOCMFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05262385

Procedure details

First, 3-ethoxycarbonyl-tetrahydro-4H-pyran4-one was synthesized referring the process described in Japan Laid-Open Patent Publication No. 32080/90. Then this ester was fluorinated in the same manner as in Example 4 to prepare 3-ethoxycarbony-3-fluoro-tetrahydro-4H-pyran-4-one which was then reduced in the same manner as in the same example to prepare 3-ethoxycarbonyl-3-fluoro-4-hydroxytetrahydro-4H-pyran.
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-ethoxycarbony-3-fluoro-tetrahydro-4H-pyran-4-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-ethoxycarbonyl-3-fluoro-4-hydroxytetrahydro-4H-pyran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1(F)[C:11](=[O:12])[CH2:10][CH2:9][O:8][CH2:7]1)=[O:5])[CH3:2].C(OC(C1(F)C(O)CCOC1)=O)C>>[CH2:1]([O:3][C:4]([CH:6]1[C:11](=[O:12])[CH2:10][CH2:9][O:8][CH2:7]1)=[O:5])[CH3:2]

Inputs

Step One
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
3-ethoxycarbony-3-fluoro-tetrahydro-4H-pyran-4-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1(COCCC1=O)F
Step Three
Name
3-ethoxycarbonyl-3-fluoro-4-hydroxytetrahydro-4H-pyran
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1(COCCC1O)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1COCCC1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.